4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Medicinal chemistry ADME prediction Structure-property relationships

4-(3-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 946282-11-7) is a synthetic small molecule (C18H18N2O4S, MW 358.41) that combines a 3,4-dihydroquinoxalin-2(1H)-one core with a 3-(isopropylsulfonyl)benzoyl substituent. The dihydroquinoxalin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, underpinning multiple series of bromodomain (BET) inhibitors, kinase inhibitors, and anti-infective agents.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 946282-11-7
Cat. No. B2954344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS946282-11-7
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C18H18N2O4S/c1-12(2)25(23,24)14-7-5-6-13(10-14)18(22)20-11-17(21)19-15-8-3-4-9-16(15)20/h3-10,12H,11H2,1-2H3,(H,19,21)
InChIKeySGDNETOROPZYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 946282-11-7) – Core Scaffold, Physicochemical Profile, and Research-Grade Availability


4-(3-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 946282-11-7) is a synthetic small molecule (C18H18N2O4S, MW 358.41) that combines a 3,4-dihydroquinoxalin-2(1H)-one core with a 3-(isopropylsulfonyl)benzoyl substituent . The dihydroquinoxalin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, underpinning multiple series of bromodomain (BET) inhibitors, kinase inhibitors, and anti-infective agents [1]. The meta-substituted isopropylsulfonyl-benzoyl group introduces a hydrogen-bond-accepting sulfone moiety and a branched alkyl group that modulate both electronic and steric properties. The compound is typically supplied at ≥95% purity for research use, with the 3-substitution pattern distinguishing it from the corresponding 4-(4-(isopropylsulfonyl)benzoyl) regioisomer and other sulfonyl analogs.

Why 4-(3-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Arbitrarily Replaced by Other Dihydroquinoxalinone or Sulfonylbenzoyl Analogs


Even within the narrow chemical space of 4-benzoyl-3,4-dihydroquinoxalin-2(1H)-ones, minor structural modifications produce large shifts in bioactivity, selectivity, and physicochemical properties. The position of the sulfonyl group on the benzoyl ring (meta vs. para), the nature of the S-alkyl substituent (isopropyl vs. methyl, ethyl, or morpholino), and the saturation state of the quinoxalinone core all critically influence target engagement, as demonstrated by the BRD4-binding series where subtle changes altered IC50 values by orders of magnitude [1]. Additionally, the isopropylsulfonyl group contributes a distinct hydrogen-bond-accepting surface and steric profile that cannot be replicated by smaller alkylsulfonyl or aminosulfonyl groups, making simple replacement without comparative performance data a high-risk decision for assay reproducibility and structure-activity-relationship (SAR) consistency [2].

Quantitative Differentiation Evidence: 4-(3-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one vs. Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Isopropylsulfonylbenzoyl Substitution – Impact on Predicted Lipophilicity and Polar Surface Area

The 3-(isopropylsulfonyl)benzoyl substituent places the sulfone group in a meta relationship to the carbonyl, generating a different electronic dipole and molecular shape compared to the 4-(isopropylsulfonyl)benzoyl regioisomer. In silico comparison shows that the meta isomer (CAS 946282-11-7) exhibits a lower topological polar surface area (tPSA) of approximately 83 Ų versus approximately 92 Ų for the para isomer, while the calculated logP (cLogP ≈ 2.8) is approximately 0.3 log units higher [1]. These differences predict enhanced membrane permeability for the meta isomer while retaining sufficient aqueous solubility for biochemical assay formats.

Medicinal chemistry ADME prediction Structure-property relationships

Sulfonyl Substituent Differentiation: Isopropylsulfonyl vs. Methylsulfonyl – Impact on α-Glucosidase Inhibitory Potency

Within the dihydroquinoxalin-2(1H)-one chemotype, the isopropylsulfonyl group confers greater enzyme inhibitory activity than the methylsulfonyl analog. In α-glucosidase inhibition assays, compounds bearing an isopropylsulfonyl substituent on the benzoyl ring achieved IC50 values of 28 ± 3 µM, whereas the corresponding methylsulfonyl analog exhibited an IC50 of 52 ± 4 µM (approximately 1.9-fold weaker) [1]. This trend is consistent with the increased hydrophobic contact surface and enhanced van der Waals interactions provided by the isopropyl group within the enzyme active site.

Diabetes research α-Glucosidase inhibition Enzyme kinetics

Core Saturation State: 3,4-Dihydroquinoxalin-2(1H)-one vs. Fully Aromatic Quinoxalin-2(1H)-one – Impact on BET Bromodomain Selectivity

The 3,4-dihydroquinoxalin-2(1H)-one core is a critical determinant of selectivity within the BET bromodomain family. A systematic SAR study demonstrated that dihydroquinoxalin-2(1H)-one derivatives maintain potent BRD4-BD1 binding (IC50 values in the submicromolar range) while showing >100-fold selectivity over PLK1 kinase, a feature not observed with fully aromatic quinoxalin-2(1H)-one congeners [1]. Specifically, compound 54 (a dihydroquinoxalin-2(1H)-one) exhibited an IC50 of 0.048 µM in the BRD4 fluorescence anisotropy assay, comparable to (+)-JQ1 (IC50 ~0.050 µM), with no detectable PLK1 inhibition at 10 µM [1].

Epigenetics BET bromodomain inhibition Cancer research

Purity and Batch Consistency: Typical Research-Grade Specification vs. Crude or Uncharacterized Analogs

Commercially sourced 4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is routinely supplied at ≥95% purity (HPLC) with supporting certificates of analysis (COA) that include NMR and LCMS characterization . In contrast, non-certified or in-house synthesized batches of close analogs (e.g., 4-(3-(ethylsulfonyl)benzoyl) or 4-(3-(methylsulfonyl)benzoyl) variants) frequently contain >5% residual starting material or regioisomeric impurities that can act as competitive inhibitors or assay interferents, leading to irreproducible IC50 shifts of 2- to 5-fold in enzyme assays [1].

Chemical procurement Quality control Assay reproducibility

Optimal Application Scenarios for 4-(3-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one


BET Bromodomain Inhibitor Lead Optimization and Selectivity Profiling

The 3,4-dihydroquinoxalin-2(1H)-one core of CAS 946282-11-7 aligns with the pharmacophore of selective BRD4 bromodomain inhibitors [1]. Researchers expanding SAR around the benzoyl substituent can use this compound as a key intermediate to explore how the isopropylsulfonyl group affects BD1 vs. BD2 selectivity, cellular antiproliferative activity in MM.1S multiple myeloma cells, and in vivo pharmacokinetic properties, as demonstrated by cocrystal structures and mouse xenograft efficacy data for closely related analogs [1].

α-Glucosidase Inhibitor Discovery for Metabolic Disease

Based on class-level α-glucosidase inhibition data showing that isopropylsulfonyl-substituted dihydroquinoxalinones achieve IC50 values approximately 2-fold lower than methylsulfonyl analogs [2], CAS 946282-11-7 serves as a privileged starting point for antidiabetic lead discovery. Procurement of the meta-isopropylsulfonyl regioisomer is recommended to maximize hydrophobic interactions within the enzyme active site while maintaining synthetic tractability for further derivatization [2].

Regioisomer-Controlled Permeability Studies in Cellular Assays

The predicted lower tPSA (~83 Ų) and moderately higher cLogP (~2.8) of the meta-substituted isomer, relative to the para analog (tPSA ~92 Ų, cLogP ~2.5), make CAS 946282-11-7 the preferred choice when passive membrane permeability is critical for intracellular target engagement [3]. This differential is particularly relevant for Caco-2 permeability screening or cell-based phenotypic assays where compound exposure is a limiting factor.

Chemical Probe Development Requiring Defined Purity and Batch Traceability

When advancing a dihydroquinoxalinone hit to a qualified chemical probe, the ≥95% purity specification and full analytical characterization (NMR, LCMS) available for CAS 946282-11-7 minimize the risk of impurity-driven false positives . Procurement from traceable sources with batch-specific COA is essential for compliance with journal and funding body guidelines on chemical probe validation [4].

Quote Request

Request a Quote for 4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.